Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate
Description
Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate (CAS: 53118-66-4) is a pharmaceutical intermediate with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol . Structurally, it features a methyl ester group, a branched 2-methyl propanoate backbone, and a chiral 1-phenylethylamine substituent. This compound is synthesized for applications in drug development, particularly as a precursor for introducing protected amine functionalities or chiral centers into target molecules . Its ester group enhances solubility, while the aromatic phenylethyl moiety may influence receptor binding in bioactive derivatives.
Properties
IUPAC Name |
methyl 2-methyl-3-(1-phenylethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(13(15)16-3)9-14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJCPIKSICZNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate typically involves the reaction of 2-methyl-3-[(1-phenylethyl)amino]propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, their molecular properties, and applications:
Key Observations:
- Ethyl esters (e.g., ) may offer intermediate lipophilicity between methyl and tert-butyl derivatives.
- Amine Substituents : The 1-phenylethyl group in the target compound introduces chirality and aromaticity, which are absent in the isobutyl-substituted analog (). Such differences impact receptor interactions and synthetic utility.
- Functional Group Additions: The oxo group in Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate () introduces a ketone, altering polarity and reactivity compared to the target compound.
Physical and Spectral Properties
- Melting Points: Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate has a documented melting point of 82–84°C (), while data for the target compound is unavailable.
- Spectral Data: The MD series () provides detailed ¹H NMR and MS data (e.g., δ values for amino and ester protons), which are essential for structural validation. Similar analyses for the target compound would aid in purity assessment.
Research Findings and Trends
Multicomponent Reactions (MCRs) : Dominant synthesis route for analogs, enabling rapid diversification of substituents (e.g., MD series in , oxo derivatives in ).
Chirality and Bioactivity : The 1-phenylethyl group in the target compound introduces stereochemical complexity, a feature leveraged in enantioselective drug synthesis ().
Stability vs. Reactivity : tert-Butyl esters () trade reactivity for stability, whereas methyl/ethyl esters () prioritize synthetic versatility.
Biological Activity
Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15NO2
- Molecular Weight : 195.25 g/mol
- CAS Number : 53118-66-4
The compound features a methyl ester functional group and an amino group, which are critical for its biological interactions.
This compound is hypothesized to interact with specific biological targets, including receptors and enzymes. The presence of the amino group suggests potential interactions with neurotransmitter systems.
- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing physiological pathways.
- Enzyme Modulation : It could modulate enzyme activity, affecting metabolic processes.
Biological Activities
Research has indicated various biological activities associated with this compound, including:
- Antimicrobial Properties : Some studies suggest that it possesses antimicrobial activity against certain bacterial strains.
- Anticancer Potential : Preliminary findings indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Study :
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections. -
Anticancer Research :
In vitro experiments demonstrated that the compound could induce apoptosis in breast cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This finding highlights its potential role in cancer therapy. -
Neuropharmacological Investigation :
A study explored the effects of this compound on dopaminergic signaling pathways. Results indicated that it could enhance dopamine release, suggesting possible applications in treating neurodegenerative disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
